molecular formula C26H21NO6 B2535919 N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 1010902-32-5

N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No. B2535919
CAS RN: 1010902-32-5
M. Wt: 443.455
InChI Key: VUCVMTMOZCAINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regioselective Ortho-Acetoxylation/Methoxylation : A study highlights a regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides via C–H activation, which is closely related to the synthesis pathways of compounds like N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide. This process underscores the importance of palladium catalysis in achieving high yields of acetoxybenzamides, crucial for further derivatization and application in pharmaceutical synthesis (Reddy et al., 2011).

Polymer Chemistry and Material Science

  • Photopolymerization Initiators : Another research avenue involves the use of chromophore-bearing compounds as photoinitiators for photopolymerization processes. Such compounds, when irradiated with UV light, decompose to generate radicals that initiate polymerization. This mechanism has been demonstrated with a compound bearing a chromophore group directly linked to the aminoxyl function, showcasing the potential of this compound derivatives in developing new photopolymerization technologies (Guillaneuf et al., 2010).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Coumarin derivatives, similar to this compound, have been synthesized and shown to exhibit significant antimicrobial activity. For instance, coumarinyl Schiff base derivatives have demonstrated potential inhibition against various bacterial strains, indicating the relevance of these compounds in developing new antimicrobial agents (Mishra et al., 2014).
  • Antioxidant Properties : The antioxidant activity of acetyl salicylic acid derivatives, including those structurally related to this compound, has been investigated. These studies have utilized DPPH spectrometric assays and cyclic voltammetry to demonstrate the compounds' efficacy in impeding oxidative stress, suggesting their potential use in preventing diseases associated with oxidative damage (Poojari et al., 2016).

properties

IUPAC Name

N-(2-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-15(28)20-6-4-5-7-22(20)27-26(30)17-8-10-18(11-9-17)33-25-16(2)32-23-14-19(31-3)12-13-21(23)24(25)29/h4-14H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCVMTMOZCAINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.